N-benzyl-2-diazo-3-oxobutanamide
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Overview
Description
N-benzyl-2-diazo-3-oxobutanamide is an organic compound with the molecular formula C11H11N3O2 It is characterized by the presence of a diazo group (-N=N-) and a carbonyl group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-2-diazo-3-oxobutanamide can be synthesized through the oxidation of free hydrazones using iodosylbenzene as an oxidizing agent . This method involves the in situ generation of the diazo compound, which is then used in subsequent reactions. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the oxidation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety and efficiency, as diazo compounds can be hazardous due to their instability and potential explosiveness.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-diazo-3-oxobutanamide undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions to form cyclopropanes and other ring structures.
Carbene Formation: The diazo group can decompose to form carbenes, which are highly reactive intermediates that can insert into C-H and C-C bonds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Iodosylbenzene is commonly used for the oxidation of hydrazones to form the diazo compound.
Bases: Triethylamine is often used to facilitate the oxidation process.
Solvents: Dichloromethane is a typical solvent used in these reactions.
Major Products
The major products formed from the reactions of this compound include cyclopropanes, carbenes, and substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-2-diazo-3-oxobutanamide has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound and its derivatives have shown potential antibacterial activity against resistant pathogens.
Material Science: It can be used in the development of new materials with unique properties due to its reactive diazo group.
Mechanism of Action
The mechanism of action of N-benzyl-2-diazo-3-oxobutanamide involves the generation of reactive intermediates such as carbenes. These intermediates can insert into various chemical bonds, leading to the formation of new compounds. The diazo group plays a crucial role in this process by decomposing to release nitrogen gas and form the reactive carbene species.
Comparison with Similar Compounds
Similar Compounds
2-diazo-3-oxobutanamide: Lacks the benzyl group but has similar reactivity due to the presence of the diazo and carbonyl groups.
N-benzyl-2-diazo-3-oxopropanamide: Similar structure but with a shorter carbon chain.
N-benzyl-2-diazo-3-oxopentanamide: Similar structure but with a longer carbon chain.
Uniqueness
N-benzyl-2-diazo-3-oxobutanamide is unique due to the presence of the benzyl group, which can influence its reactivity and the types of reactions it undergoes. The benzyl group can also affect the compound’s solubility and stability, making it distinct from other diazo compounds.
Properties
IUPAC Name |
N-benzyl-2-diazo-3-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8(15)10(14-12)11(16)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTVRTCIVNVCGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=[N+]=[N-])C(=O)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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